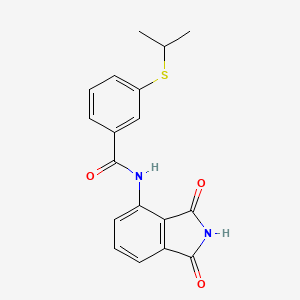

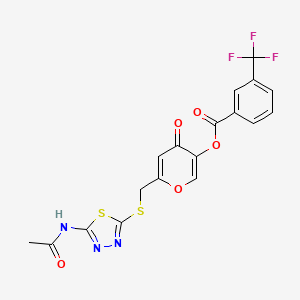

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide, also known as MLN4924, is a small molecule inhibitor that selectively targets the NEDD8-activating enzyme (NAE) pathway. This pathway plays a crucial role in regulating the activity of cullin-RING E3 ligases, which are responsible for the degradation of a wide range of proteins involved in cell cycle regulation, DNA repair, and signal transduction. MLN4924 has been shown to have potential as a therapeutic agent in the treatment of various types of cancer.

Applications De Recherche Scientifique

Crystallography and Spectroscopy

Crystal Structure and Spectroscopic Analysis : The crystal structure and spectroscopic properties of similar compounds have been extensively studied. For instance, Bülbül et al. (2015) prepared a closely related compound through the heating of an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline. The compound was characterized using IR spectroscopy, SEM, and single crystal X-ray diffraction techniques, providing a basis for understanding the geometric and electronic structure of such compounds (Bülbül et al., 2015).

Synthesis and Characterization

Synthesis and Anticancer Activity : Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated their anticancer and antioxidant activities. The study demonstrated the potential of these compounds in inhibiting cancer cell growth, providing a platform for developing novel anticancer agents (Gudipati et al., 2011).

Antiepileptic Properties : Asadollahi et al. (2019) explored the antiepileptic activity of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, revealing significant antiepileptic effects in mice models. This research highlights the therapeutic potential of these compounds in epilepsy treatment (Asadollahi et al., 2019).

Materials Science

Polyimide Materials : Xia et al. (2013) designed functional diamines containing phthalimide rings for the synthesis of polyimides with improved thermal stability and rubbing resistance. These materials show promise for applications in liquid crystal displays and other electronic devices (Xia et al., 2013).

Optically Active Polyamides : Faghihi et al. (2010) developed a new class of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups, demonstrating the materials' solubility in polar organic solvents and potential for advanced materials applications (Faghihi et al., 2010).

Pharmacology

HIV Integrase Inhibitors : Wadhwa et al. (2019) synthesized 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues and evaluated their efficacy as HIV integrase strand transfer inhibitors. The study identified compounds with significant inhibitory activity, underscoring the potential for developing new anti-HIV medications (Wadhwa et al., 2019).

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-10(2)24-12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCILKSVQQUDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2838591.png)

![2-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2838593.png)

![Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2838595.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2838596.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838598.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2838601.png)

![1-[1-(3,3,3-Trifluoropropylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2838602.png)

![5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838605.png)